molecular formula C32H29N5O3S B12028064 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12028064
M. Wt: 563.7 g/mol
InChI Key: OUHVWCGFMGNUIO-QNKGDIEWSA-N
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Description

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, an ethoxyphenyl group, and a triazolylsulfanyl group

Preparation Methods

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

    Formation of the hydrazide intermediate: This step involves the reaction of an appropriate acyl hydrazide with a suitable aldehyde or ketone to form the hydrazone intermediate.

    Cyclization to form the triazole ring: The hydrazone intermediate undergoes cyclization with a thiol reagent to form the triazole ring.

    Introduction of the benzyloxyphenyl and ethoxyphenyl groups: These groups are introduced through nucleophilic substitution reactions, where the appropriate benzyl and ethoxyphenyl halides react with the triazole intermediate.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or ethoxyphenyl groups, where nucleophiles replace the existing substituents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Disrupting cellular membranes: The compound may interact with cellular membranes, affecting their integrity and function.

    Modulating signaling pathways: It can influence various signaling pathways involved in cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:

    N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This compound has a similar structure but with a methylphenyl group instead of an ethoxyphenyl group.

    N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide:

Properties

Molecular Formula

C32H29N5O3S

Molecular Weight

563.7 g/mol

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C32H29N5O3S/c1-2-39-28-18-16-27(17-19-28)37-31(26-13-7-4-8-14-26)35-36-32(37)41-23-30(38)34-33-21-25-12-9-15-29(20-25)40-22-24-10-5-3-6-11-24/h3-21H,2,22-23H2,1H3,(H,34,38)/b33-21+

InChI Key

OUHVWCGFMGNUIO-QNKGDIEWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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